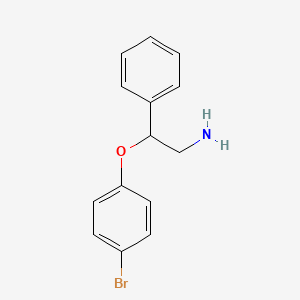

2-(4-溴苯氧基)-2-苯基-乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Bromo-phenoxy)-2-phenyl-ethylamine is a chemical compound that is a derivative of phenylacetic acid containing a bromine atom in the para position . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction sequence . One method involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, a hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .科学研究应用

β受体阻滞剂构象和分子结构

对β受体阻滞剂构象的研究,包括2-苯氧基乙胺,提供了对这些化合物的分子构象和结构的见解。研究重点关注氢键的程度以及侧链的刚性或柔性,这对于理解β受体阻滞剂的药理作用至关重要,包括那些与2-(4-溴苯氧基)-2-苯基乙胺结构相关的药理作用(Macleod & Simons, 2004)。

聚合引发剂

2-(4-溴苯氧基)-2-苯基乙胺衍生物已被探索作为原子转移自由基聚合的引发剂,突出了它们在制造具有特定性质的聚合物方面的潜力。此应用对于开发具有针对各种工业应用的定制特性的先进材料至关重要(Wang et al., 2005)。

抗抑郁活性

结构上类似于2-(4-溴苯氧基)-2-苯基乙胺的化合物已被评估其潜在的抗抑郁活性。这项研究为开发针对抑郁症的新型治疗剂奠定了基础,证明了结构变异在增强药理特征中的重要性(Yardley et al., 1990)。

酶促反应

结构相关化合物的对映选择性酶促酰化反应证明了生物催化过程在生产对映体纯物质方面的多功能性。这项研究强调了使用酶促方法进行有效且环保的药物合成的潜力(Gill et al., 2007)。

环境影响和水处理

在水处理过程中,与2-(4-溴苯氧基)-2-苯基乙胺相关的溴酚的氧化已被研究以评估溴化聚合产物的形成。了解这些反应对于评估水处理工艺的安全性和有效性至关重要,特别是关于潜在有害副产物的形成(Jiang et al., 2014)。

安全和危害

The safety data sheet for a similar compound, 2-(4-Bromo-phenoxy)ethanol, indicates that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled . It is advised to use this compound only for R&D purposes and not for medicinal, household, or other uses .

作用机制

Target of Action

Similar compounds have been found to interact with key enzymes in folate metabolism, such as dihydrofolate reductase . This enzyme plays a crucial role in de novo glycine and purine synthesis, and for DNA precursor synthesis .

Mode of Action

For instance, similar compounds have been found to inhibit the activity of enzymes like Dihydrofolate reductase .

Biochemical Pathways

This could lead to downstream effects on processes such as DNA synthesis and repair, methylation of DNA, and synthesis of amino acids .

Result of Action

Based on the potential target of action, it can be inferred that it may lead to changes in dna synthesis and repair, methylation of dna, and synthesis of amino acids .

属性

IUPAC Name |

2-(4-bromophenoxy)-2-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c15-12-6-8-13(9-7-12)17-14(10-16)11-4-2-1-3-5-11/h1-9,14H,10,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGYEGJZLMNUKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)OC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2690324.png)

![(2Z)-2-[(2,4-dichlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2690325.png)

![1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2690327.png)

![(E)-4-(indolin-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690328.png)

![(E)-3-(2,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2690338.png)

![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2690339.png)

![Methyl 4-(2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2690340.png)

![1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2690343.png)